Ethyl 2-oxocyclopentanecarboxylate

Übersicht

Beschreibung

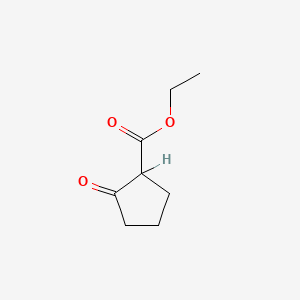

Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is a cyclic β-ketoester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its IUPAC name is ethyl 2-oxocyclopentane-1-carboxylate, and it is commonly referred to as 2-carbethoxycyclopentanone or ethyl cyclopentanone-2-carboxylate . This compound is commercially available as a liquid with ≥95% purity and is widely used in organic synthesis, particularly in enantioselective reactions, conjugate additions, and the preparation of stereochemically complex intermediates .

Vorbereitungsmethoden

Esterification of 2-Oxocyclopentanecarboxylic Acid

The most straightforward method involves the esterification of 2-oxocyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. Sulfuric acid or hydrochloric acid is typically used to protonate the carbonyl group, facilitating nucleophilic attack by ethanol. The reaction is conducted under reflux conditions (70–80°C) for 8–12 hours, yielding the ester in 75–85% purity . Post-reaction purification involves fractional distillation under reduced pressure (11 mmHg) to isolate the product at 102–104°C .

Reaction Conditions:

-

Substrates: 2-Oxocyclopentanecarboxylic acid (1 equiv), ethanol (3–5 equiv)

-

Catalyst: H₂SO₄ (0.2 equiv)

-

Temperature: 70–80°C

This method is limited by the availability of the carboxylic acid precursor, which itself requires multi-step synthesis from cyclopentanone derivatives.

Claisen Condensation of Dimethyl Adipate

A scalable industrial approach utilizes the Claisen condensation of dimethyl adipate in the presence of sodium methoxide (NaOMe). This method, detailed in patent CN103333070B, involves refluxing dimethyl adipate with NaOMe in dimethylformamide (DMF) at 90–110°C for 8–10 hours . The intermediate undergoes acidification with hydrochloric acid, followed by toluene extraction and vacuum distillation to yield the product with >97% purity .

Key Steps:

-

Cyclization: Dimethyl adipate + NaOMe → Cyclopentanone intermediate

-

Acidification: HCl-mediated protonation to release the free acid

-

Esterification: Reaction with ethanol under acidic conditions

Advantages:

One-Pot Synthesis via Metal-Mediated Cyclization

A novel one-pot method (CN103058870A) employs sodium metal in toluene to cyclize γ-keto esters, followed by reaction with ethyl chloroacetate. The process avoids intermediate isolation, reducing purification steps .

Procedure:

-

Cyclization: Sodium metal in toluene promotes ring closure of γ-keto ester precursors.

-

Alkylation: Ethyl chloroacetate introduces the ethoxycarbonyl group.

-

Hydrolysis/Decarboxylation: Acidic hydrolysis removes protecting groups, yielding the final product .

Conditions:

This method is praised for its efficiency but requires careful handling of sodium metal.

Catalytic Oxidation of Cyclopentanol Derivatives

Recent advances utilize cobalt(II) Schiff base complexes to oxidize cyclopentanol derivatives to the corresponding ketone, followed by esterification. For example, cyclopentanol is oxidized to 2-oxocyclopentanecarboxylic acid using O₂ or H₂O₂ as oxidants, which is then esterified .

Catalytic System:

-

Catalyst: Co(II)-salen complex (2.5 mol%)

-

Oxidant: H₂O₂ (2 equiv)

-

Solvent: Acetonitrile

Limitations:

-

Moderate yields compared to traditional methods

-

Requires specialized catalysts

Phase-Transfer Catalyzed Benzylation

Microreactor technology enhances the benzylation of this compound using benzyl bromide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction, achieving 90% conversion in 2 hours at 50°C .

Optimized Parameters:

This method is notable for its rapid kinetics and applicability to continuous-flow systems.

Comparative Analysis of Methods

| Method | Yield | Purity | Scale | Complexity |

|---|---|---|---|---|

| Esterification | 75–85% | >97% | Lab-scale | Low |

| Claisen Condensation | 90–95% | >97% | Industrial | Moderate |

| One-Pot Synthesis | 80–88% | 95% | Pilot-scale | High |

| Catalytic Oxidation | 70–78% | 90% | Lab-scale | Moderate |

| Phase-Transfer Benzylation | 90% | 98% | Microreactor | High |

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Pharmaceutical Intermediate : Ethyl 2-oxocyclopentanecarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been employed in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, which is significant for developing certain therapeutic agents .

- Catalytic Reactions : The compound is utilized in cobalt (II) Schiff base complex catalyzed oxidation reactions of primary and secondary alcohols, showcasing its role as a catalyst in organic transformations .

- Michael Addition Reactions : this compound has been investigated for its catalytic activity in solvent-free homogeneous Michael reactions involving alpha,beta-unsaturated ketones, demonstrating its versatility in synthetic organic chemistry .

Case Study 1: Stereoselective Synthesis

A study published in the Journal of Organic Chemistry detailed the use of this compound in synthesizing complex cyclic structures through stereoselective methods. The reaction conditions were optimized to yield high enantiomeric excesses, making it a valuable tool for synthesizing chiral compounds .

Case Study 2: Immunosensor Development

In another application, researchers developed an ultrasensitive label-free immunosensor for detecting fungal aflatoxin B1 using this compound as a dummy template for molecularly imprinted polymers. This innovative use highlights its potential in biosensing technologies .

Research Findings

Recent investigations have revealed additional applications of this compound:

- Chlorination Reactions : The compound has been subjected to chlorination studies using N-chlorosuccinimide (NCS), demonstrating its reactivity and potential for forming chlorinated derivatives that may possess unique properties .

- Reactivity with Aryl Amines : A study highlighted its reaction with arylamines to produce dihydro-β-quinindones, expanding its utility in synthesizing biologically relevant molecules .

Wirkmechanismus

The mechanism of action of ethyl 2-oxocyclopentanecarboxylate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The carbonyl group in the cyclopentanone ring is particularly reactive, allowing the compound to participate in nucleophilic addition and substitution reactions. The ethoxycarbonyl group also facilitates esterification and transesterification reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

Ethyl 2-oxocyclopentanecarboxylate belongs to a class of cyclic β-ketoesters. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C₉H₁₄O₃ | 170.21 | Six-membered cyclohexane ring |

| tert-Butyl 2-oxocyclopentanecarboxylate | N/A | C₁₀H₁₆O₃ | 184.23 | Bulkier tert-butyl ester group |

| Methyl 2-oxocyclohexanecarboxylate | N/A | C₈H₁₂O₃ | 156.18 | Methyl ester group; six-membered ring |

| Ethyl 4-methyl-3-oxopentanoate | 7152-15-0 | C₈H₁₄O₃ | 158.20 | Acyclic β-ketoester with branched chain |

Reactivity in Enantioselective Reactions

This compound exhibits distinct reactivity compared to its analogs:

- Cyclopentane vs. Cyclohexane Rings : In asymmetric α-chlorination using N-chlorosuccinimide (NCS), the cyclopentane derivative achieved moderate enantioselectivity (46% ee), while the cyclohexane analog (methyl 2-oxocyclohexanecarboxylate) yielded lower enantioselectivity (39% ee) under identical conditions .

- Steric Effects : Substitution of the ethyl ester with a tert-butyl group (tert-butyl 2-oxocyclopentanecarboxylate) reduced reaction yield (31% vs. 73% for ethyl) and resulted in racemic products due to steric hindrance .

- Catalytic Performance: In organocatalytic α-amination, this compound demonstrated high enantioselectivity (93% ee) when paired with polymer-supported thiourea catalysts, outperforming acyclic analogs like ethyl 4-methyl-3-oxopentanoate .

Physical and Chemical Properties

- Solubility : this compound is soluble in dichloromethane (DCM) and toluene, facilitating its use in catalytic reactions .

- Purification : Unlike bulkier analogs (e.g., tert-butyl esters), it is efficiently purified via silica gel chromatography .

- Thermal Stability: The compound remains stable under reflux conditions in ethanol, making it suitable for prolonged reactions .

Key Research Findings

Table 1: Performance in Asymmetric Reactions

Biologische Aktivität

Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9) is a compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in most organic solvents; limited solubility in water (3-3.5%) .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study focusing on derivatives of various ketoesters, it was found that compounds similar to this compound exhibited potent antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.073 mg/ml for certain derivatives, indicating strong efficacy .

Cytotoxicity

Research has indicated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, revealing a dose-dependent response with IC₅₀ values ranging from 280 to 765 μg/ml, which is promising compared to standard chemotherapeutic agents like etoposide (LC₅₀ = 9.8 μg/ml) .

Anthelmintic Activity

In addition to its antibacterial properties, this compound has shown potential as an anthelmintic agent. Studies demonstrated effective activity against Pheretima posthuma and Ascaris galli, outperforming the standard drug albendazole in terms of efficacy .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:

- Protein-Ligand Binding : Docking studies suggest that the compound exhibits high binding affinity to target proteins, enhancing its potential as a therapeutic agent. The GOLD fitness score from these studies indicates favorable interactions with active sites of bacterial enzymes .

- Enzyme Inhibition : this compound has been implicated in the inhibition of specific enzymes that are crucial for microbial survival and proliferation, although detailed mechanisms remain under investigation.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against a panel of bacteria. The results highlighted:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumoniae | 0.109 |

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, the following IC₅₀ values were observed for this compound derivatives:

| Compound | IC₅₀ (μg/ml) |

|---|---|

| Ethyl derivative A | 280 |

| Ethyl derivative B | 765 |

| Etoposide (control) | 9.8 |

The results indicate that while the compound shows promise, further structural modifications may enhance its potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-oxocyclopentanecarboxylate, and how do reaction conditions influence yield?

this compound is commonly synthesized via Claisen condensation or Japp-Klingemann reactions. For example, alkylation of this compound with iodomethane in acetone, using K₂CO₃ as a base, achieved a 97.5% yield under vigorous stirring at ambient conditions . In another route, the Japp-Klingemann reaction employs 3,5-dichloroaniline and this compound with NaNO₂/HCl at 0°C, followed by cyclization and saponification . Key factors include:

- Catalyst/base selection : K₂CO₃ or LiOH for saponification .

- Temperature control : Low temperatures (0°C) prevent side reactions during diazotization .

- Solvent optimization : Acetone or THF improves solubility and reaction homogeneity .

Q. How is this compound characterized to confirm purity and structure?

Standard characterization methods include:

- GC analysis : Purity ≥97% (as per commercial specifications) .

- Spectroscopy : IR and NMR to verify carbonyl (C=O) and ester (C-O) functional groups. The InChIKey

JHZPNBKZPAWCJD-UHFFFAOYSA-N(NIST) provides a reference for spectral comparisons . - Physical properties : Boiling point (225–228°C), density (1.079 g/mL), and refractive index (1.452) .

Advanced Research Questions

Q. What strategies optimize enantioselective reactions using this compound as a nucleophile?

In asymmetric catalysis, this compound acts as a nucleophile in Michael additions. For example:

- Organocatalysis : Supported thiourea catalysts enable enantioselective nitro-Michael reactions with trans-nitrostyrene, achieving contiguous stereocenters in bicyclic products .

- Solvent effects : Neat conditions or polar aprotic solvents (e.g., toluene) enhance stereocontrol by stabilizing transition states .

- Substrate tuning : Modifying the ester group (e.g., switching ethyl to butyl) alters steric bulk, impacting enantiomeric excess (ee) .

Q. How does this compound participate in multicomponent reactions (MCRs)?

This compound is pivotal in MCRs for synthesizing complex scaffolds:

- Michael-Mannich cascades : Reacting with acrolein and primary amines under 4Å MS in refluxing toluene yields aminobicyclo[3.2.1]octan-8-ones via tautomerization and enamine formation .

- Catalyst design : Europium-loaded aerogels (pyrolyzed at 1050°C) catalyze conjugate additions with β-dicarbonyl compounds, leveraging Lewis acidity for regioselectivity .

Q. What contradictions exist in reported reaction outcomes, and how can they be resolved?

Discrepancies in yields or selectivity often arise from:

- Catalyst variability : Unsupported vs. polymer-supported thioureas show divergent ee values (e.g., 80% vs. 70% in nitro-Michael reactions) due to differences in active-site accessibility .

- Hydration sensitivity : Trace water in solvents hydrolyzes the ester group, reducing yields in cyclocondensation reactions (e.g., herbicide synthesis via cyclohexyl isocyanate) . Mitigation involves rigorous drying (e.g., 4Å MS) .

Q. What are the applications of this compound in medicinal chemistry?

- GPCR agonist synthesis : It is a precursor for MDL29,951, a GPR17 agonist, via hydrazone cyclization and carboxylate esterification .

- Chiral intermediate synthesis : Alkylation with 2,5-dimethoxyphenyl-acetyl chloride forms diketones for total synthesis of natural products (e.g., (+)-sinensila) .

Q. Methodological Guidance

Q. How to troubleshoot low yields in α-chlorination reactions?

In NCS-mediated chlorination (Table 2, ):

- Catalyst screening : Test 2-aminobenzimidazole derivatives for enhanced electrophilic activation.

- Stoichiometry : Optimize NCS equivalents (typically 1.2–1.5 eq.) to balance conversion and byproduct formation.

- Kinetic studies : Monitor reaction progress via TLC or GC to identify quenching points.

Q. How to scale up this compound synthesis while maintaining purity?

Eigenschaften

IUPAC Name |

ethyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZPNBKZPAWCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871790 | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-10-9 | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.